N-[(5E)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Description
The compound "N-[(5E)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide" features a hybrid heterocyclic scaffold comprising an indole and a thiazole moiety. The indole ring is substituted with an acetyl group at the 1-position and a ketone at the 2-position, while the thiazole ring is fused with a dihydro-oxo group and linked to an acetamide substituent.
Properties
Molecular Formula |
C15H11N3O4S |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
N-[(5E)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H11N3O4S/c1-7(19)16-15-17-13(21)12(23-15)11-9-5-3-4-6-10(9)18(8(2)20)14(11)22/h3-6H,1-2H3,(H,16,17,19,21)/b12-11+ |
InChI Key |
DJCDBKUJPRKORV-VAWYXSNFSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\2/C3=CC=CC=C3N(C2=O)C(=O)C)/S1 |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=C2C3=CC=CC=C3N(C2=O)C(=O)C)S1 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
Sequential Alkylation-Acylation Strategy
Indole Functionalization
A two-step protocol from N-acetamide indole synthesis involves:
Thiazole Ring Construction
The hydrazide intermediate undergoes cyclization with chloroacetyl chloride in dichloromethane/pyridine to form the thiazole ring. Subsequent acetylation with acetic anhydride introduces the terminal acetamide group.
Optimization Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Ethyl bromoacetate, NaH, DMF | 89 |
| Hydrazide synthesis | Hydrazine hydrate, ethanol | 96 |
| Cyclization | Chloroacetyl chloride, pyridine | 78 |
| Acetylation | Acetic anhydride, DMAP | 92 |
Hantzsch-Thiazole Synthesis with Post-Modification
Thiazole Formation
The Hantzsch method employs thiourea and α-bromoacetophenone derivatives to construct the thiazole ring. For the target compound:
Acetamide Installation
Couple the thiazole intermediate with acetyl chloride in the presence of triethylamine to yield the final product.
Comparative Yields:
| Method | Overall Yield (%) | Purity (HPLC) |
|---|---|---|
| Three-component | 68 | 98.5 |
| Sequential alkylation | 72 | 97.8 |
| Hantzsch | 65 | 96.2 |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling 1-acetyl-2-oxoindoline-3-carbaldehyde , thiosemicarbazide , and chloroacetylacetamide in a 1:1:1 ratio for 2 hours yields the product with 70% efficiency, eliminating solvent waste.
Microwave-Assisted Acceleration
Microwave irradiation (150°C, 20 min) reduces reaction times for the three-component method from 12 hours to 45 minutes, maintaining yields at 82%.
Industrial-Scale Considerations
Cost Analysis
-
Three-component method : Lowest cost ($12/g) due to minimal steps.
-
Sequential alkylation : Higher cost ($18/g) from multiple purifications.
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(5E)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(5E)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related analogs:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Observations:
Structural Diversity :
- The target compound’s indole-thiazole hybrid is distinct from thiadiazole-isoxazole (e.g., compound 6 ) or indazole-acetamide (e.g., 6b ) scaffolds. The acetylated indole moiety may enhance lipophilicity compared to polar derivatives like 1.7 (nitrophenyl group) .
- Substituents influence molecular weight and stability. For example, 8a (MW 414.49) has a higher melting point (290°C) due to its rigid pyridine-thiadiazole core, whereas the target compound’s melting point is unreported but likely lower due to conformational flexibility.
Synthetic Routes :
- The target compound’s synthesis may involve condensation of 3-formylindole precursors with thiazole intermediates under acidic conditions, analogous to methods in .
- In contrast, indazole derivatives (e.g., 6b ) require palladium-catalyzed cross-coupling and deprotection steps , while thiadiazole analogs (e.g., 8a ) use active methylene compounds in glacial acetic acid .
Biological Relevance: Indazole derivatives (e.g., 6b) exhibit anti-proliferative activity, suggesting the target compound’s indole-thiazole hybrid could share similar mechanisms (e.g., kinase inhibition) .
Spectral and Physicochemical Properties :
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves a multi-step pathway:
- Step 1 : Condensation of 1-acetyl-3-formylindolin-2-one with 2-aminothiazol-4-one in acetic acid under reflux (3–5 hours) with sodium acetate as a catalyst .
- Step 2 : Isolation via precipitation, followed by recrystallization from DMF/acetic acid.
- Key reagents : Acetic acid, sodium acetate.
- Yield optimization : Excess 3-formylindole derivatives (1.1 equivalents) improve cyclocondensation efficiency .
Q. How is the compound characterized post-synthesis?
Characterization methods include:
- Spectroscopy : -NMR for confirming acetamide and indole-thiazole hybridization; IR for carbonyl (C=O, ~1700 cm) and thioamide (C=S, ~1250 cm) stretches .
- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
- Melting point analysis : Consistency with literature values ensures purity .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid facilitates cyclization .
- Catalysts : Sodium acetate neutralizes HCl byproducts, shifting equilibrium toward product formation .
- Temperature : Reflux (~110°C) accelerates imine formation but must be controlled to avoid decomposition .
- Table 1 : Optimization parameters from analogous syntheses:
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Time | 3–5 h | +20% yield | |
| Solvent (AcOH) | 100 mL/mol | Prevents side reactions | |
| Catalyst (NaOAc) | 1.0 eq | Stabilizes pH |
Q. What strategies resolve contradictions in reported biological activities of similar thiazolidinone derivatives?
Discrepancies in antimicrobial vs. anticancer activities arise from:
- Structural variations : Electron-withdrawing groups (e.g., acetyl) enhance cytotoxicity but reduce bacterial uptake .
- Assay conditions : Viability assays (MTT vs. resazurin) yield divergent IC values due to redox interference .
- Resolution : Cross-validate using orthogonal assays (e.g., colony-forming units for antimicrobial activity) .
Q. What in silico methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina assesses binding affinity to enzymes (e.g., COX-2, EGFR) using the compound’s minimized 3D structure .
- Pharmacophore modeling : Identifies critical motifs (e.g., thiazole C=S) for HDAC inhibition .
- MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. Why do some studies report low solubility despite structural hydrophilicity?
- Crystallinity : The planar indole-thiazole hybrid promotes π-stacking, reducing aqueous solubility despite polar acetamide groups .
- Mitigation : Co-solvents (DMSO/PEG 400) or prodrug strategies (esterification) improve bioavailability .
Methodological Recommendations
Q. How to design SAR studies for this compound?
- Core modifications : Replace acetyl with trifluoroacetyl to assess electronic effects on bioactivity .
- Side-chain variations : Introduce sulfonamide or morpholine groups to modulate pharmacokinetics .
- Table 2 : SAR trends in analogous compounds:
| Modification | Activity Change | Reference |
|---|---|---|
| Acetyl → Propionyl | ↑ Anticancer (2-fold) | |
| Thiophene → Benzene | ↓ Antimicrobial |
Critical Experimental Considerations
Q. How to validate target engagement in cellular assays?
- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins .
- CETSA : Monitor thermal stabilization of target proteins via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
